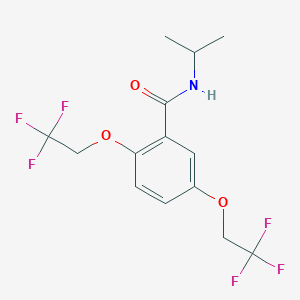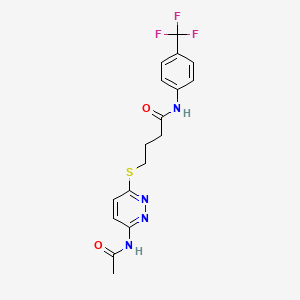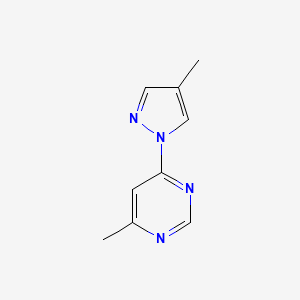![molecular formula C10H20ClNO B2487279 7,7-Dimethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride CAS No. 2470440-76-5](/img/structure/B2487279.png)
7,7-Dimethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,7-Dimethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride is a chemical compound with the molecular formula C10H19NO·HCl. It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single carbon atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds through a series of steps including alkylation and heterocyclization . The reaction conditions often require the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
7,7-Dimethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in the hydrochloride salt can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, hydrogen in the presence of Raney nickel.
Substitution: Various nucleophiles depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or other reduced derivatives .
Wissenschaftliche Forschungsanwendungen
7,7-Dimethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a scaffold in drug discovery, particularly for its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of 7,7-Dimethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique spiro structure allows it to fit into binding sites that are not accessible to other molecules, thereby exerting its effects through inhibition or activation of these targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-oxa-2-azaspiro[4.5]decane: Similar in structure but lacks the dimethyl groups.
2-oxa-8-azaspiro[4.5]decane: Another spiro compound with a different arrangement of atoms.
7,7-dimethyl-6-oxa-9-azaspiro[4.5]decane: Similar but with a different positioning of the oxygen and nitrogen atoms.
Uniqueness
7,7-Dimethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride is unique due to its specific arrangement of atoms and the presence of dimethyl groups, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
7,7-dimethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO.ClH/c1-9(2)7-10(4-6-12-9)3-5-11-8-10;/h11H,3-8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UONDWDYJNQIAHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(CCNC2)CCO1)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-((5-(cinnamylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2487199.png)

![6-hydroxy-2-[(Z)-2-(3-hydroxyphenyl)ethenyl]-5-nitropyrimidin-4(3H)-one](/img/structure/B2487202.png)
![(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2487203.png)
![N-(2-chlorophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2487204.png)
![3-allyl-5-(4-chlorophenyl)-2-((2-(1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2487206.png)
![1-(Chloromethyl)-3-(3-fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B2487209.png)
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-chloroacetamide](/img/structure/B2487211.png)
![methyl 2-[2-(2,3-dihydro-1,4-benzodioxine-3-carbonylimino)-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-3-yl]acetate](/img/structure/B2487212.png)
![N-(2,5-dimethoxyphenyl)-2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide](/img/structure/B2487213.png)


![N-(4-fluorophenyl)-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide](/img/structure/B2487219.png)
